molecular formula C25H31N3O4S B2803398 2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide CAS No. 681270-01-9

2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide

Cat. No. B2803398
CAS RN: 681270-01-9
M. Wt: 469.6
InChI Key: FMMVFZRWZRPDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H31N3O4S and its molecular weight is 469.6. The purity is usually 95%.
BenchChem offers high-quality 2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structures

Research has detailed the synthesis of N-arylsulfonyl derivatives of cytisine, a compound structurally related to the one , highlighting the methodological approaches to arylsulfonylation. These studies have yielded new compounds with defined crystal structures, showcasing the utility of such chemical modifications in deriving compounds with potentially valuable properties. The crystal structures of these derivatives, determined through single-crystal X-ray diffraction, provide insight into the arrangement of molecular fragments around the sulfonyl site, with weak C—H...O hydrogen bonds contributing to the crystal packing. This research underscores the importance of structural analysis in understanding the molecular interactions and stability of these compounds (Okmanov et al., 2023).

Antimicrobial Activity

Several studies have synthesized derivatives incorporating the core structure of the compound , assessing their antimicrobial efficacy. For instance, compounds synthesized from N-cyclohexyl-2-cyanoacetamide have been evaluated against a range of bacteria and fungi, demonstrating the potential of these chemical frameworks as bases for developing antimicrobial agents. These findings suggest that modifications of the parent compound can yield derivatives with significant biological activities, offering pathways for the development of new antimicrobial agents (Ali et al., 2010).

Chemical Reactions and Derivatives

The reactivity of related compounds has been explored to synthesize a variety of heterocycles, such as thiazoles, bisthiazoles, pyridones, and bispyridones, showcasing the compound's versatility as a precursor in heterocyclic chemistry. These studies not only highlight the synthetic utility of the chemical framework but also its adaptability in forming diverse structural motifs, which could be of interest in various scientific and pharmaceutical applications. This work demonstrates the potential of such compounds to serve as building blocks in the synthesis of a wide range of heterocyclic compounds with varied biological and chemical properties (Farag et al., 2004).

properties

IUPAC Name

2-cyclohexyl-N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S/c29-24(14-18-5-2-1-3-6-18)26-21-9-11-22(12-10-21)33(31,32)27-15-19-13-20(17-27)23-7-4-8-25(30)28(23)16-19/h4,7-12,18-20H,1-3,5-6,13-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMVFZRWZRPDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide

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